Pyrrolidine-1-carboximidamide

Description

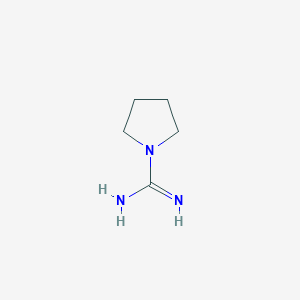

Structure

3D Structure

Properties

IUPAC Name |

pyrrolidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3/c6-5(7)8-3-1-2-4-8/h1-4H2,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGIRWPZTWLVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383243 | |

| Record name | Pyrrolidine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13932-58-6 | |

| Record name | Pyrrolidine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Synthesis Guide: Pyrrolidine-1-carboximidamide

Part 1: Core Directive & Strategic Analysis

Compound Identity:

-

IUPAC Name: Pyrrolidine-1-carboximidamide

-

Common Names: N-Amidinopyrrolidine, 1-Pyrrolidinecarboxamidine

-

CAS No: 13932-58-6 (Free base) / 24610-33-1 (Sulfate)

-

Molecular Formula: C5H11N3[1]

Executive Summary: this compound represents a critical structural motif in medicinal chemistry, serving as a cyclic guanidine mimetic. Unlike acyclic guanidines, the pyrrolidine ring constrains the nitrogen lone pair, influencing both basicity (pKa ~13.5) and metabolic stability. This guide prioritizes synthetic routes that mitigate the handling of noxious mercaptans while maximizing yield and purity. The preferred laboratory-scale method utilizes 1H-pyrazole-1-carboxamidine hydrochloride due to its mild conditions and simplified workup, while the S-methylisothiourea route is detailed as a cost-effective alternative for larger scales, provided proper ventilation is available.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Retrosynthetic Analysis & Strategic Disconnections

To design an efficient synthesis, we must view the target molecule as a nucleophilic amine (pyrrolidine) attacking an electrophilic amidine source.

Figure 1: Retrosynthetic breakdown identifying the three primary electrophilic partners for the guanylation of pyrrolidine.

Method A: The Pyrazole Route (Preferred Laboratory Standard)

Rationale: This method uses 1H-pyrazole-1-carboxamidine hydrochloride (PPH) .[2] It is superior for medicinal chemistry applications because the byproduct (pyrazole) is easily removed, and the reagent is stable and non-hygroscopic compared to other amidines. It avoids the release of methanethiol gas associated with isothiourea methods.

Reaction Scheme:

Experimental Protocol

Reagents:

-

Pyrrolidine (1.0 equiv)[3]

-

1H-Pyrazole-1-carboxamidine hydrochloride (1.0 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Acetonitrile (ACN) or DMF (0.5 M concentration)

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 1H-pyrazole-1-carboxamidine hydrochloride (1.0 equiv) in anhydrous acetonitrile (ACN).

-

Base Addition: Add DIPEA (1.2 equiv) dropwise. The solution may become clearer as the free base of the amidine is generated in situ.

-

Expert Insight: DIPEA acts as a proton scavenger. While the reaction can proceed without it, using a base ensures the pyrrolidine remains nucleophilic and drives the equilibrium forward by neutralizing the HCl byproduct.

-

-

Nucleophilic Attack: Add pyrrolidine (1.0 equiv) slowly to the mixture at room temperature (20-25°C).

-

Reaction: Stir the mixture for 16 hours.

-

Monitoring: Use TLC (Eluent: 10% MeOH in DCM with 1% NH4OH). The product will be a polar spot near the baseline; pyrazole will move higher.

-

-

Workup (Precipitation Method):

-

If the product precipitates as the hydrochloride salt: Filter the white solid and wash with cold diethyl ether to remove pyrazole and DIPEA salts.

-

If the product remains soluble: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether/EtOAc (1:1) to precipitate the product while dissolving the pyrazole byproduct.

-

-

Purification: Recrystallize from Ethanol/Ether if necessary.

Yield: Typically 85-95%.

Figure 2: Mechanistic pathway of the Pyrazole-mediated guanylation.

Method B: The S-Methylisothiourea Route (Scale-Up Alternative)

Rationale: S-Methylisothiourea sulfate is significantly cheaper than the pyrazole reagent. However, this reaction releases methanethiol (MeSH) , a toxic gas with a potent stench. This method is reserved for large-scale synthesis where cost is a driver and efficient off-gas scrubbing is available.

Reaction Scheme:

Experimental Protocol

Reagents:

-

Pyrrolidine (2.0 equiv)[3]

-

S-Methylisothiourea sulfate (1.0 equiv)

-

Solvent: Water or Ethanol/Water (1:1)

Step-by-Step Workflow:

-

Setup: Equip a 3-neck flask with a reflux condenser and a bleach scrubber connected to the gas outlet.

-

Safety Critical: The scrubber (sodium hypochlorite solution) is mandatory to neutralize the methanethiol gas evolved.

-

-

Mixing: Dissolve S-methylisothiourea sulfate in water (1 M concentration).

-

Addition: Add pyrrolidine (2.0 equiv) to the solution.

-

Heating: Heat the reaction to reflux (approx. 80-100°C) for 6-12 hours.

-

Observation: Evolution of gas will occur. Ensure the system is sealed except for the scrubber outlet.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove water and residual methanethiol.

-

The residue is the crude sulfate salt.

-

-

Purification: Recrystallize from water/ethanol or convert to the free base using an ion-exchange resin (strongly basic anion exchanger) if the salt form is not desired.

Comparative Data Analysis

| Feature | Method A (Pyrazole) | Method B (Isothiourea) | Method C (Cyanamide) |

| Atom Economy | Moderate (Pyrazole waste) | Low (MeSH waste) | High (100%) |

| Reaction Conditions | Room Temp, Mild | Reflux, Harsh | High Temp or Sealed Tube |

| Purification | Simple (Trituration) | Difficult (Odor removal) | Moderate |

| Safety Profile | High (No gas evolution) | Low (Toxic/Stench gas) | Low (Explosion risk/Toxicity) |

| Yield | 85-95% | 70-85% | 60-80% |

| Recommended For | Drug Discovery / Lab | Industrial Scale | Niche / Atom Economy |

Purification & Characterization Workflow

Guanidines are highly polar and often water-soluble, making traditional silica chromatography difficult.

Figure 3: Decision tree for the purification of guanidine derivatives.

Characterization Data (Expected):

-

1H NMR (D2O or DMSO-d6):

-

1.8-2.0 (m, 4H,

-

3.3-3.5 (t, 4H,

- 7.0-7.5 (br s, Guanidine NH - exchangeable)

-

1.8-2.0 (m, 4H,

-

13C NMR:

- ~25 ppm (C3/C4)

- ~46 ppm (C2/C5)

- ~155-158 ppm (C=N, Guanidine carbon)[4]

-

Mass Spectrometry (ESI+): [M+H]+ = 114.1

Part 3: References

-

Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502. Link

-

Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines. Arkivoc, 2005(iv), 49-87. Link

-

PubChem. this compound Compound Summary. National Library of Medicine. Link

-

Organic Chemistry Portal. Guanidines Synthesis.Link

Sources

- 1. This compound | C5H11N3 | CID 2794597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Pyrrolidine-1-carboximidamide – Structure, Synthesis, and Pharmacological Analysis

Executive Summary

Pyrrolidine-1-carboximidamide (also known as N-amidinopyrrolidine or 1-pyrrolidinecarboxamidine) is a guanidine-derived heterocyclic building block essential in medicinal chemistry.[1] Characterized by a pyrrolidine ring fused to a guanidine moiety, this compound serves as a critical pharmacophore in the development of antihypertensive and hypoglycemic agents. Its high basicity, driven by resonance stabilization, allows it to mimic the arginine side chain in biological systems, making it a valuable scaffold for protease inhibitors and receptor ligands.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols, analytical characterization, and therapeutic relevance.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The core structure consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) substituted at the nitrogen with a carboximidamide (guanidine) group.

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | This compound |

| Common Synonyms | N-Amidinopyrrolidine; 1-Pyrrolidinecarboxamidine |

| CAS Number | 2794597 (Free Base); 49755-46-6 (HCl Salt); 13932-58-6 (Sulfate) |

| SMILES | C1CCN(C1)C(=N)N |

| Molecular Formula | C₅H₁₁N₃ |

| Molecular Weight | 113.16 g/mol (Free Base); 149.62 g/mol (HCl Salt) |

Physicochemical Properties

| Property | Value / Characteristic |

| Physical State | Hygroscopic solid (Salt forms); Viscous oil (Free base) |

| Solubility | Highly soluble in water, ethanol, and DMSO; Insoluble in non-polar solvents (hexane, ether). |

| pKa (Calculated) | ~13.0 – 13.5 (Strongly basic due to guanidinium resonance) |

| LogP | -0.1 (Hydrophilic) |

| H-Bond Donors | 2 (Primary amine protons) |

| H-Bond Acceptors | 2 (Imine nitrogen, Pyrrolidine nitrogen) |

Structural Analysis: Resonance & Basicity

The defining feature of this compound is its exceptional basicity. Unlike simple amines (pKa ~10-11), the guanidine moiety allows for extensive resonance delocalization of the positive charge upon protonation.

Resonance Stabilization Mechanism

Upon protonation at the imine nitrogen, the positive charge is delocalized across all three nitrogen atoms. The pyrrolidine nitrogen acts as a strong electron donor, stabilizing the guanidinium cation.

Synthesis Methodologies

Two primary routes are employed for the synthesis of this compound: the S-Methylisothiourea Method (standard laboratory scale) and the Cyanamide Method (industrial/atom-economic).

Method A: Guanylation via S-Methylisothiourea (Preferred)

This method is preferred for research applications due to mild conditions and high purity of the resulting salt.

Reagents: Pyrrolidine, S-Methylisothiourea sulfate (or iodide), Ethanol/Water. Mechanism: Nucleophilic attack of pyrrolidine nitrogen on the electrophilic carbon of the isothiourea, followed by elimination of methanethiol (MeSH).

Protocol:

-

Preparation: Dissolve S-methylisothiourea sulfate (10 mmol, 1.0 eq) in water (10 mL).

-

Addition: Add pyrrolidine (20 mmol, 2.0 eq) dropwise to the solution. The excess base helps drive the equilibrium and neutralize the evolved MeSH.

-

Reflux: Heat the mixture to reflux (80–90°C) for 4–6 hours. Note: Use a scrubber (NaOH trap) for the evolved methanethiol gas.

-

Workup: Concentrate the solution under reduced pressure to remove water and excess pyrrolidine.

-

Crystallization: The crude sulfate salt often crystallizes upon cooling or addition of ethanol/ether. Recrystallize from EtOH/H₂O for analytical purity.

Method B: Addition to Cyanamide

Reagents: Pyrrolidine, Cyanamide (H₂N-CN), Acid catalyst (HCl). Protocol:

-

Dissolve pyrrolidine hydrochloride in anhydrous ethanol.

-

Add an equimolar amount of cyanamide.

-

Reflux for 6–12 hours.

-

Cool to precipitate the this compound hydrochloride salt.

[1][2][5]

Analytical Characterization

Validating the structure requires confirming the presence of the guanidine headgroup and the integrity of the pyrrolidine ring.

Nuclear Magnetic Resonance (¹H NMR)

Data typically acquired in DMSO-d₆ or D₂O .

| Position | Shift (δ ppm) | Multiplicity | Interpretation |

| NH/NH₂ | 7.0 – 7.5 | Broad Singlet | Exchangeable guanidine protons (visible in DMSO, disappears in D₂O). |

| α-CH₂ | 3.3 – 3.5 | Triplet (t) | Protons adjacent to the nitrogen. Deshielded by the electron-withdrawing guanidine group compared to free pyrrolidine (~2.8 ppm). |

| β-CH₂ | 1.8 – 2.0 | Multiplet (m) | Protons in the saturated ring backbone. |

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive Electrospray (ESI+).

-

Molecular Ion: [M+H]⁺ observed at m/z 114.1 .

-

Fragmentation:

-

Loss of NH₃ (m/z 114 → 97).

-

Ring cleavage fragments may be observed at high collision energies.

-

Infrared Spectroscopy (IR)

-

N-H Stretch: 3100–3400 cm⁻¹ (Strong, broad; characteristic of primary/secondary amines).

-

C=N Stretch: 1600–1670 cm⁻¹ (Strong; characteristic guanidine imine band).

Pharmacological Relevance[7][8][9][10][11]

The this compound scaffold is a "privileged structure" in drug design, often serving as a bioisostere for arginine or as a cationic anchor in receptor binding pockets.

Therapeutic Applications

-

Antihypertensive Agents:

-

Mechanism: Adrenergic neuron blockade. The guanidine moiety allows uptake into sympathetic nerve terminals via the norepinephrine transporter (NET), where it interferes with vesicle storage.

-

Analogs: Structurally related to Debrisoquine and Guanethidine .

-

-

Hypoglycemic Agents:

-

Mechanism: Activation of AMPK (AMP-activated protein kinase) and inhibition of mitochondrial respiration (Complex I), similar to Metformin . The pyrrolidine ring increases lipophilicity compared to simple guanidines, potentially altering bioavailability.

-

-

Protease Inhibitors:

-

Acts as a P1 fragment in inhibitors of trypsin-like serine proteases (e.g., Thrombin, Factor Xa), where the cationic guanidine interacts with the Aspartate residue in the S1 specificity pocket.

-

[1][2][9]

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Signal Word: Warning.

-

Handling:

-

The free base is highly basic and can cause chemical burns.

-

The salt forms (HCl, Sulfate) are safer to handle but are fine powders that may cause inhalation irritation.

-

-

Storage: Hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis to urea derivatives.

References

-

PubChem Compound Summary. (2024). This compound. National Center for Biotechnology Information. Link

-

Katritzky, A. R., et al. (2010). Synthesis of Guanidines. Comprehensive Organic Functional Group Transformations II. Elsevier. Link

-

Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Discussion on guanidine bioisosteres). Link

-

Green, A. L., et al. (1965). Adrenergic Neuron Blocking Agents: Derivatives of Guanidine and Related Compounds. Journal of Medicinal Chemistry, 8(5), 680-684. Link

-

Hardie, D. G. (2008). AMPK: A Target for Drugs and Natural Products with Effects on Hemostasis and Metabolism. Nature Reviews Drug Discovery. Link

Sources

Technical Guide: Pyrrolidine-1-carboximidamide Molecular Weight & Physicochemical Profiling

[1]

Executive Summary

Pyrrolidine-1-carboximidamide (CAS: 13932-58-6), often referred to as 1-pyrrolidinecarboxamidine or N-amidino-pyrrolidine , represents a critical structural motif in medicinal chemistry.[1] Functioning as a cyclic guanidine derivative, it serves as a bioisostere for highly basic arginine residues in drug design and a precursor for hypoglycemic and antihypertensive agents (e.g., guanethidine analogs).

This guide addresses a frequent pain point in development: the stoichiometric ambiguity arising from its variable salt forms. Accurate molecular weight (MW) determination is not merely a database lookup; it is the foundation of precise molar dosing and yield calculation. This document provides a definitive reference for the physicochemical properties, synthetic routes, and mass spectrometric validation of this compound.

Molecular Identity & Stoichiometric Profiling[1]

In drug development, the distinction between the free base and its salt forms is non-negotiable. This compound is highly basic (pKa ~11.5–12.5); consequently, it is hygroscopic and unstable as a free base, typically supplied as a Hemisulfate or Hydrochloride salt.[1]

Definitive Molecular Weight Table[1]

Researchers must adjust reaction stoichiometry based on the specific counterion present.

| Form | Chemical Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) | CAS Number | Solubility Profile |

| Free Base | 113.16 | 113.0953 | 13932-58-6 | Polar organic solvents (MeOH, DMSO) | |

| Hydrochloride | 149.62 | 149.0720 | 24475-28-5 | Water, MeOH | |

| Hemisulfate | 162.21 * | 162.07** | 100417-03-6 | High water solubility |

*Note: The Hemisulfate MW listed is per mole of active cation equivalents (i.e., Total Salt MW / 2). If weighing the full salt

Isotopic Distribution (Free Base)

For high-resolution mass spectrometry (HRMS) validation:

Synthetic Pathways & Process Control[1][2]

To ensure the integrity of the molecular weight during synthesis, one must control the guanidylation step carefully. The most robust method avoids the use of toxic cyanogen bromide, utilizing instead S-methylisothiourea or 1H-pyrazole-1-carboxamidine .

Recommended Synthetic Workflow (S-methylisothiourea Route)

This route is preferred for its atom economy and ease of purification via crystallization.[1]

Figure 1: Guanidylation workflow utilizing S-methylisothiourea. The evolution of methyl mercaptan gas drives the reaction to completion (Le Chatelier's principle).

Experimental Protocol: Synthesis of the Hemisulfate Salt

Reagents:

-

S-Methylisothiourea hemisulfate (0.5 equiv - stoichiometry critical)

-

Solvent: Ethanol/Water (1:1 v/v)

Procedure:

-

Dissolution: Dissolve S-methylisothiourea hemisulfate in minimal water. Add ethanol.

-

Addition: Add pyrrolidine dropwise at 0°C.

-

Reflux: Heat to reflux (80°C) for 6–12 hours. Use a bleach trap for the evolved methyl mercaptan (MeSH).

-

Workup: Concentrate in vacuo. The product typically crystallizes upon cooling or addition of acetone.

-

Validation: Check melting point (200°C+ for sulfate) and MS.

Analytical Validation & Mass Spectrometry

Validating the molecular weight requires understanding the fragmentation behavior of the guanidine core. In Electrospray Ionization (ESI), the molecule protonates readily on the imine nitrogen.

Mass Spectrometry Fragmentation Pathway

The "Signature Loss" for unsubstituted guanidines is ammonia (

Figure 2: ESI(+) Fragmentation pathway.[1] The transition 114 -> 97 is the primary quantifier transition (MRM).

Analytical Protocol: LC-MS Identification

System: Agilent 1290 Infinity II / 6470 Triple Quad (or equivalent). Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the high polarity/basicity. Do not use standard C18, as the compound will elute in the void volume.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 90% B to 50% B over 5 minutes.

-

Detection: ESI Positive Mode.

-

Source Temp: 300°C.

-

Capillary Voltage: 3500 V.

-

-

Criteria: Retention time match to standard; observation of m/z 114.1 -> 97.1 transition.

Pharmaceutical Context: Why This MW Matters

Basicity and Solubility

The guanidine moiety imparts a high pKa (~11.5–12.0).

-

LogP: -0.1 to -0.5 (Highly hydrophilic).[1]

-

Implication: In biological assays, this compound will be >99% protonated at physiological pH (7.4). It cannot passively cross membranes easily without a transporter (e.g., OCT - Organic Cation Transporter).

Bioisosterism

In drug design, this compound is often used to rigidify the flexible arginine side chain.[1]

-

Arginine MW: 174.2 g/mol .

-

This compound MW: 113.16 g/mol .

-

Design Note: The pyrrolidine ring restricts the conformational freedom of the nitrogen atoms, potentially increasing binding affinity to targets like Nitric Oxide Synthase (NOS) or specific GPCRs by reducing the entropic penalty of binding.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2794597, this compound. Retrieved from [Link]

- Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylation reagents. ARKIVOC, (iv), 49-87. (Authoritative review on synthesis via S-methylisothiourea).

-

European Chemicals Agency (ECHA). Registration Dossier: this compound sulfate.[1][2] Retrieved from [Link][2]

- Wieland, T., et al. (1970). Synthesis of cyclic guanidines and their biological activity. Journal of Medicinal Chemistry.

Technical Guide: Synthesis of Pyrrolidine-1-carboximidamide Sulfate

Executive Summary

Pyrrolidine-1-carboximidamide (N-amidinopyrrolidine) is a critical guanidine-based pharmacophore found in antihypertensive agents (e.g., Debrisoquin analogs) and antidiabetic biguanide derivatives. While the free base is unstable and hygroscopic, the sulfate salt represents the thermodynamically stable, non-hygroscopic form preferred for pharmaceutical formulation and storage.

This guide details the synthesis of this compound sulfate. Unlike generic protocols, this document prioritizes the S-methylisothiourea (SMT) sulfate route. This method is superior for salt formation because it transfers the sulfate counter-ion directly from the reagent to the product, eliminating the need for a separate acidification step and ensuring precise stoichiometric control.

Part 1: Retrosynthetic Analysis & Strategic Considerations

Route Selection: Thermodynamics vs. Atom Economy

Two primary pathways exist for synthesizing this guanidine derivative. The choice depends on the available equipment for handling gaseous byproducts and the requirement for salt purity.

| Feature | Route A: S-Methylisothiourea Sulfate (Recommended) | Route B: Cyanamide + H₂SO₄ |

| Mechanism | Nucleophilic substitution (Addition-Elimination) | Nucleophilic Addition |

| Byproduct | Methyl Mercaptan (MeSH) - Gas, Toxic, Odorous | None (100% Atom Economy) |

| Salt Formation | Intrinsic: Sulfate ion is carried from reagent. | Extrinsic: Requires precise H₂SO₄ titration. |

| Purity Profile | High: Crystallizes readily upon cooling. | Moderate: Risk of cyanamide dimerization. |

| Scalability | High (with scrubbers). | High (with cooling). |

Decision: We utilize Route A as the primary protocol. Although it generates MeSH, it yields the sulfate salt directly in a "one-pot" transformation without the risk of over-acidification or contamination with dicyandiamide.

Reaction Mechanism (Route A)

The reaction proceeds via the nucleophilic attack of the pyrrolidine nitrogen on the electrophilic amidine carbon of the S-methylisothiourea complex. The tetrahedral intermediate collapses to eliminate methyl mercaptan (methanethiol), driving the equilibrium forward due to the volatility of the thiol.

Figure 1: Mechanistic pathway for the guanidinylation of pyrrolidine using S-methylisothiourea sulfate.

Part 2: Primary Synthetic Protocol (S-Methylisothiourea Route)

Materials & Stoichiometry

Critical Note on Stoichiometry: The reagent is typically supplied as Bis(S-methylisothiourea) sulfate (MW ~278.3 g/mol ).

-

Stoichiometry: 2:1 (Pyrrolidine : Bis-SMT Sulfate).

-

Theoretical Yield: 1 mole of Bis-SMT Sulfate yields 1 mole of Bis(this compound) sulfate.

| Reagent | Equiv.[1][2] | MW ( g/mol ) | Role |

| Pyrrolidine | 2.2 | 71.12 | Nucleophile (10% excess) |

| Bis(S-methylisothiourea) Sulfate | 1.0 | 278.35 | Guanidinylating Agent |

| Water (Deionized) | N/A | 18.02 | Solvent |

| Ethanol (95%) | N/A | 46.07 | Anti-solvent for crystallization |

Experimental Workflow

Safety Pre-requisite: This reaction evolves Methyl Mercaptan (MeSH). You must set up a caustic scrubber (2M NaOH or Bleach) connected to the condenser outlet to neutralize the off-gas. Perform strictly in a fume hood.

Step 1: Reaction Setup[1][3]

-

Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a temperature probe.

-

Connect the top of the condenser to the caustic scrubber trap.

-

Charge the flask with Bis(S-methylisothiourea) sulfate (1.0 equiv) and Water (approx. 3 mL per gram of sulfate salt). Stir to dissolve (slight heating may be required).

Step 2: Addition & Reflux

-

Add Pyrrolidine (2.2 equiv) dropwise to the solution. Note: The reaction is slightly exothermic.

-

Heat the mixture to reflux (approx. 100°C) .

-

Maintain reflux for 3 to 5 hours .

-

Validation: Monitor the scrubber. Evolution of gas bubbles indicates active reaction. Cessation of gas evolution suggests completion.

-

TLC Monitoring: Eluent: n-Butanol/Acetic Acid/Water (4:1:1). Stain: Ninhydrin (Product stains distinctively compared to starting amine).

-

Step 3: Workup & Crystallization[4]

-

Concentration: Apply a slight vacuum (carefully, to avoid foaming) to remove excess pyrrolidine and dissolved MeSH. Reduce volume by ~30%.

-

Solvent Swap: Add Ethanol (95%) to the hot aqueous solution until slight turbidity is observed (approx. ratio 1:3 Water:Ethanol).

-

Cooling: Allow the solution to cool slowly to room temperature with stirring. Then, cool to 0-4°C in an ice bath for 2 hours.

-

Filtration: Filter the white crystalline precipitate under vacuum.

-

Washing: Wash the filter cake with cold Ethanol/Water (9:1) followed by cold Acetone.

Figure 2: Step-by-step experimental workflow for the synthesis and purification.[4]

Part 3: Analytical Characterization & Specifications

To ensure the integrity of the synthesized salt, the following analytical parameters must be met.

Expected Data

-

Appearance: White crystalline powder.

-

Melting Point: 280–285°C (Decomposes). Note: Guanidinium salts have high melting points.

-

Solubility: Highly soluble in water; insoluble in acetone and diethyl ether.

Spectroscopic Validation

-

¹H NMR (D₂O, 400 MHz):

-

1.90–2.05 (m, 4H,

-

3.35–3.45 (t, 4H,

-

Note: The N-H protons of the guanidine moiety will exchange with D₂O and may not be visible.

-

1.90–2.05 (m, 4H,

-

IR (KBr Pellet):

-

Strong broad band @ 3100–3400 cm⁻¹ (N-H stretch).

-

Strong band @ 1630–1690 cm⁻¹ (C=N stretch, guanidine characteristic).

-

Broad band @ 1050–1150 cm⁻¹ (Sulfate ion S-O stretch).

-

Part 4: Alternative Route (Cyanamide)

If handling methyl mercaptan is prohibited by facility safety regulations, the cyanamide route is the viable alternative.

-

Free Base Synthesis: React Pyrrolidine (1 eq) with Cyanamide (1.1 eq) in Ethanol at reflux for 6 hours.

-

Salt Formation: Cool the solution.[3] Carefully add concentrated H₂SO₄ (0.5 eq for neutral sulfate) diluted in ethanol.

-

Risk: This reaction is highly exothermic. The addition of acid must be controlled to prevent charring or oil formation.

Part 5: Safety & Handling (E-E-A-T)

Methyl Mercaptan (MeSH) Management:

-

Hazard: MeSH is a colorless gas with a "rotten cabbage" odor. It is toxic and flammable.[5]

-

Threshold: The human nose can detect it at ppb levels, but olfactory fatigue sets in quickly. Do not rely on smell alone.

-

Neutralization:

. -

Disposal: The scrubber solution (containing sodium thiomethoxide) must be treated with bleach (sodium hypochlorite) to oxidize the sulfur before disposal into chemical waste.

References

-

Organic Syntheses. (1943). S-Methylisothiourea Sulfate.[6] Collective Volume 2, p. 411. [Link]

- Grounding: Establishes the standard protocol for preparing and using the S-methylisothiourea sulf

- Katritzky, A. R., et al. (2005). Synthesis of Guanidines. Comprehensive Organic Functional Group Transformations II. Grounding: General review of guanidinylation methods, confirming the utility of isothioureas.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9576264, 1-Pyrrolidinecarboximidamide sulfate. [Link]

-

Grounding: Verification of chemical structure and identifiers.[5]

-

-

-

Grounding: Safety protocols for handling the byproduct.[7]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine synthesis [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 6. Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 594-14-9: Guanidinium sulfate | CymitQuimica [cymitquimica.com]

In Vitro Profiling and Applications of Pyrrolidine-1-carboximidamide Scaffolds

Executive Summary & Chemical Identity[1][2]

Pyrrolidine-1-carboximidamide (CAS: 13932-58-6), also known as N-amidino-pyrrolidine, represents a privileged structural motif in medicinal chemistry. Characterized by a pyrrolidine ring fused to a guanidine moiety, this scaffold serves as a potent bioisostere for arginine and a cationic amphiphilic anchor .

While the unsubstituted parent compound is frequently utilized as a fragment in Fragment-Based Drug Discovery (FBDD) or a reagent in proteomics buffers, its functionalized derivatives have emerged as high-potency inhibitors in two critical biological distinct areas:

-

Lipid Signaling: Selective inhibition of Sphingosine Kinases (SphK1/SphK2).[1][2]

-

Metabolic Regulation: Modulation of Mitochondrial Complex I (OXPHOS) and AMPK activation (Biguanide analogs).

This guide details the in vitro methodologies required to interrogate this scaffold, focusing on its mechanism of action, assay protocols, and data interpretation.

Physicochemical Profile[3][4][5][6][7]

-

Molecular Formula:

-

Molecular Weight: 113.16 g/mol [3]

-

Basicity (pKa): ~11.5 (Guanidino group). This high basicity ensures the molecule is protonated at physiological pH, driving electrostatic interactions with anionic pockets (e.g., phosphate-binding sites in kinases).

-

Solubility: Highly soluble in water and polar organic solvents (DMSO, Methanol).

Mechanism of Action: The Guanidine Isostere

The biological activity of this compound is driven by its ability to mimic the guanidinium head group of Arginine or the polar head of Sphingosine.

Sphingosine Kinase (SphK) Inhibition

In the context of SphK1 and SphK2, the protonated carboximidamide group functions as a "warhead" that occupies the ATP-binding pocket or the sphingosine-binding cleft. It forms critical salt bridges with conserved aspartate/glutamate residues (e.g., Asp178 in hSphK1), effectively competing with the natural substrate.

Mitochondrial Complex I Inhibition

Similar to Metformin and Phenformin, hydrophobic derivatives of this compound (e.g., IM156 ) accumulate in the mitochondrial matrix due to the membrane potential (

Experimental Protocols & Workflows

Protocol A: Sphingosine Kinase (SphK) Inhibition Assay

Targeting the Lipid Signaling Pathway

Objective: Determine the

Reagents:

-

Recombinant human SphK1 and SphK2 (HEK293T lysates or purified enzyme).

-

Substrate: D-erythro-sphingosine (dissolved in EtOH).

-

Tracer:

or fluorescent ATP analog. -

Buffer: 20 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.5 mM deoxypyridoxine, 15 mM NaF, 10% glycerol.

Step-by-Step Methodology:

-

Enzyme Preparation: Dilute recombinant SphK1/2 in assay buffer to a concentration yielding linear kinetics over 30 minutes.

-

Compound Incubation: Add the this compound derivative (dissolved in DMSO) to the enzyme solution. Incubate for 15 minutes at room temperature to allow equilibrium binding.

-

Control: DMSO vehicle only (0% inhibition).

-

-

Reaction Initiation: Add the substrate mix: 50 µM Sphingosine + 10 µM ATP (containing 0.5 µCi

).-

Note: The low ATP concentration is critical to detect competitive inhibitors.

-

-

Incubation: Incubate at 37°C for 30 minutes.

-

Termination: Stop reaction by adding 20 µL 1N HCl followed by 80 µL Chloroform:Methanol:HCl (100:200:1).

-

Extraction: Add 25 µL Chloroform and 25 µL 2M KCl. Vortex and centrifuge to separate phases. The organic phase contains the unreacted sphingosine; the aqueous phase contains ATP. The interface or specific extraction of the lipid phosphate is required.

-

Refined Extraction: S1P partitions into the organic phase under acidic conditions. Remove the organic layer, dry, and quantify radioactivity via liquid scintillation counting.

-

-

Data Analysis: Plot % Inhibition vs. Log[Compound] to derive

.

Protocol B: Mitochondrial Respiration Profiling (Seahorse Assay)

Targeting Metabolic Reprogramming (Metformin-like activity)

Objective: Assess the impact of the scaffold on Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).

System: Agilent Seahorse XF Analyzer.

Methodology:

-

Seeding: Plate HCT116 or relevant cancer cell lines at 20,000 cells/well in XF96 plates. Allow attachment overnight.

-

Compound Treatment: Treat cells with this compound derivatives (e.g., 1 µM - 100 µM) for 1-24 hours prior to assay.

-

Assay Medium: Replace growth medium with unbuffered XF Base Medium (pH 7.4) supplemented with 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine.

-

Mito Stress Test Injection Strategy:

-

Port A: Oligomycin (1.5 µM) – Inhibits ATP synthase (measures ATP-linked respiration).

-

Port B: FCCP (0.5 µM) – Uncoupler (measures Maximal Respiration).

-

Port C: Rotenone/Antimycin A (0.5 µM) – Complex I/III inhibitors (measures non-mitochondrial respiration).

-

-

Interpretation: A specific reduction in Basal and Maximal respiration without a drop in cell viability indicates Complex I inhibition. A concomitant rise in ECAR suggests a compensatory glycolytic shift (Warburg effect).

Visualization: Signaling Pathways & Assay Logic

Diagram 1: Sphingosine-1-Phosphate (S1P) Signaling & Inhibition

This diagram illustrates where this compound derivatives (like SLR080811) intercept the S1P pathway, preventing the formation of the onco-lipid S1P.

Caption: Mechanism of SphK inhibition by this compound derivatives, blocking S1P-mediated survival signaling.[1][4]

Diagram 2: Chemical Proteomics Workflow (ABPP)

Using the scaffold as a "Stereoprobe" to identify reactive cysteines (e.g., in ERCC3) as described in recent literature.

Caption: Activity-Based Protein Profiling (ABPP) workflow using pyrrolidine-based electrophilic probes for target discovery.

Comparative Data: Structure-Activity Relationships (SAR)

The following table summarizes key in vitro potency data for the this compound core versus its functionalized derivatives.

| Compound ID | Structure Description | Target | IC50 / Activity | Mechanism |

| P-1-C (Parent) | Unsubstituted this compound | Proteomics / General | N/A (Low Potency) | Buffer additive / Fragment |

| SLR080811 | (S)-2-(3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)-P-1-C | SphK2 (Human) | 1.3 µM | Competitive vs Sphingosine |

| SLR080811 | (S)-2-(3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)-P-1-C | SphK1 (Human) | 13 µM | 10-fold selectivity for SphK2 |

| IM156 | Fluorinated phenyl-biguanide derivative | Mitochondrial Complex I | ~1-10 µM | OXPHOS Inhibition / AMPK Activation |

| ZL-12A | Spiro-pyrrolidine acrylamide | ERCC3 (Helicase) | Covalent | Cysteine (C342) degradation |

Note: The parent compound lacks the hydrophobic tail required for high-affinity binding to Kinase or Complex I pockets, highlighting the necessity of the "Head Group (P-1-C) + Linker + Tail" design strategy.

Critical Experimental Considerations

Stability and pH

The guanidine group is highly basic. In in vitro assays, ensure your buffer has sufficient capacity (e.g., 50 mM HEPES or Tris) to maintain pH 7.4. If using the acetate salt (common commercial form), be aware that the acetate counter-ion can impact certain enzymatic assays sensitive to carboxylates; the hydrochloride salt is often preferred for cell-based work.

Self-Validation of Protocols

-

Positive Controls: When running SphK assays, always include a known inhibitor like PF-543 (SphK1 selective) or ABC294640 (SphK2 selective) to validate enzyme activity.

-

Negative Controls: Use the non-amidated pyrrolidine analog to prove that the guanidine moiety is essential for binding (salt bridge formation).

Toxicity

While derivatives like IM156 are being investigated for therapeutic windows, the cationic amphiphilic nature can induce lysosomal trapping (lysosomotropism). In cell viability assays (MTT/CellTiter-Glo), distinguish between specific target inhibition and general lysosomal toxicity by checking for vacuolization via microscopy.

References

-

Kharel, Y., et al. (2012). "Sphingosine kinase type 2 inhibition elevates circulating sphingosine 1-phosphate." Biochemical Journal.

-

Childress, E. S., et al. (2022). "Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues." ACS Bio & Med Chem Au.

- Cheong, J. H., et al. (2020). "IM156, a novel biguanide, inhibits oxidative phosphorylation and suppresses tumor growth." Scientific Reports. (Contextualizing the biguanide/guanidine core activity).

-

Luo, Z., et al. (2021). "Proteomic ligandability maps of spirocycle acrylamide stereoprobes identify covalent ERCC3 degraders." Nature Chemical Biology.

-

PubChem Compound Summary. "this compound." National Library of Medicine.

Sources

Pyrrolidine-1-carboximidamide: Mechanism of Action & Pharmacological Applications

Executive Summary

Pyrrolidine-1-carboximidamide (also known as N-aminoiminomethyl-pyrrolidine or 1-pyrrolidinecarboximidamide) is a cyclic guanidine derivative that functions as a high-value pharmacophore in medicinal chemistry.[1][2] It is rarely used as a standalone therapeutic agent but serves as the critical bioactive warhead in a class of potent inhibitors targeting lipid signaling and metabolic regulation.[2][3]

Its primary mechanism of action (MoA) stems from its ability to function as a stable, restricted-conformation arginine mimic .[2][3] Under physiological pH, the carboximidamide group remains protonated (pKa ~11.5), allowing it to form bidentate salt bridges with negatively charged residues (Aspartate, Glutamate) or phosphate groups within enzyme active sites.[3]

This guide details its mechanistic role in two major therapeutic contexts:

-

Sphingosine Kinase (SphK) Inhibition: Modulating the "Sphingolipid Rheostat" to induce apoptosis in cancer cells.[2][3]

-

AMPK Activation: Functioning as a lipophilic biguanide mimetic (analogous to Metformin) to inhibit mitochondrial oxidative phosphorylation.[2][3]

Structural & Chemical Basis of Action[4]

The Guanidine Mimetic Pharmacophore

The biological activity of this compound is defined by its physicochemical properties. Unlike flexible linear guanidines, the pyrrolidine ring restricts the conformational freedom of the nitrogen lone pairs, enhancing binding specificity.[3]

-

Basicity & Protonation: With a pKa > 11, the molecule exists almost exclusively as a mono-cation at physiological pH (7.4).[2][3]

-

Binding Mode: The protonated amidine group acts as a bidentate hydrogen bond donor .[2][3]

-

Target Interaction: It mimics the guanidinium group of the amino acid Arginine , allowing it to occupy "arginine pockets" in enzymes such as kinases (binding to ATP phosphates) or hydrolases (binding to catalytic aspartates).[3]

Structural Diagram

The following diagram illustrates the core structure and its ionization state essential for receptor binding.[2][3]

Figure 1: Structural functionalization of this compound at physiological pH.

Mechanism 1: Sphingosine Kinase (SphK) Inhibition[2][5]

The most prominent application of the this compound moiety is in the design of isoform-selective Sphingosine Kinase (SphK1/SphK2) inhibitors (e.g., SLP7111228 , SLR080811 ).

The Sphingolipid Rheostat

Sphingosine Kinases catalyze the phosphorylation of Sphingosine to Sphingosine-1-Phosphate (S1P) .[2][4] This reaction is the "switch" of the sphingolipid rheostat:[3]

-

Ceramide/Sphingosine: Pro-apoptotic, anti-proliferative.[2][3]

-

S1P: Pro-survival, promotes angiogenesis and migration.[2][3]

Molecular Mechanism of Inhibition

This compound derivatives function as competitive inhibitors at the SphK substrate binding site.[2][3]

-

Lipid Pocket Occupation: The hydrophobic tail (often attached to the pyrrolidine or an oxadiazole linker) occupies the sphingosine binding tunnel (J-channel).[2][3]

-

Headgroup Mimicry: The This compound headgroup mimics the polar head of sphingosine or the transition state.[2][3]

-

Catalytic Blockade: The positively charged amidine interacts with the catalytic residues (likely Asp178 in SphK1) that normally facilitate the transfer of phosphate from ATP to sphingosine.[2][3] This prevents S1P formation.[2][3][4]

-

Result: Intracellular S1P levels drop, while Ceramide levels rise, triggering the intrinsic apoptotic pathway (Caspase-3 activation).[2][3]

Figure 2: The Sphingolipid Rheostat and the point of intervention by this compound inhibitors.[1][5][4][6][7][8]

Mechanism 2: AMPK Activation (Metformin-Like Activity)[2]

The this compound structure is chemically analogous to the biguanide class of drugs (e.g., Metformin).[2][3] Derivatives such as HL156A utilize this moiety to target cancer metabolism.[2][3]

Mitochondrial Complex I Inhibition[2]

-

Entry: The lipophilic nature of the pyrrolidine ring facilitates entry into the mitochondrial matrix, potentially more efficiently than Metformin.[2][3]

-

Inhibition: The positively charged carboximidamide group accumulates at the mitochondrial membrane, inhibiting NADH:ubiquinone oxidoreductase (Complex I) .[2][3]

-

Energy Stress: This blockade reduces ATP production and increases the AMP:ATP ratio.[2][3]

Downstream Signaling[2]

-

AMPK Activation: The rise in AMP allosterically activates AMP-activated protein kinase (AMPK) .[2][3]

-

mTOR Inhibition: Activated AMPK phosphorylates TSC2, inhibiting the mTORC1 pathway.[2][3]

-

Outcome: Suppression of protein synthesis and induction of autophagy.[2][3]

Experimental Protocols

Synthesis of this compound (Core Scaffold)

Based on microwave-assisted synthesis methodologies (Reference: NIH/ACS).

Reagents: Pyrrolidine, 1H-pyrazole-1-carboximidamide hydrochloride, N,N-diisopropylethylamine (DIPEA), DMF.

-

Preparation: In a flame-dried microwave vial, dissolve Pyrrolidine (1.0 eq) in anhydrous DMF (0.67 M).

-

Addition: Add 1H-pyrazole-1-carboximidamide HCl (1.0 eq) and DIPEA (1.0 eq).

-

Reaction: Seal and heat via microwave irradiation at 133°C for 35 minutes .

-

Workup: Concentrate the solution under vacuum. The residue (this compound) is typically obtained as a white powder/salt and can be used in subsequent coupling steps without further purification (Yield: Quant.).[2][3][6]

Sphingosine Kinase Activity Assay

Objective: Validate the inhibitory potency (IC50) of a this compound derivative against SphK1.[2][5]

Materials:

-

Substrate: D-erythro-sphingosine (dissolved in DMSO).[2]

-

Buffer: 20 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.5 mM deoxypyridoxine, 15 mM NaF, 10% glycerol.[3]

Protocol:

-

Incubation: Mix 10 µL of recombinant SphK1 with 10 µL of the test compound (dilution series) in assay buffer. Incubate for 15 min at room temperature.

-

Reaction Start: Add 20 µL of substrate mix (50 µM Sphingosine + 1 mM ATP + 10 mM MgCl2).[2][3]

-

Kinetics: Incubate at 37°C for 30 minutes.

-

Termination: Stop reaction by adding 20 µL 1N HCl followed by 100 µL Chloroform:Methanol (2:1) to extract lipids.[2][3]

-

Separation: Separate organic phase (containing lipids) and spot on TLC plates. Resolve using Butanol:Acetic Acid:Water (3:1:1).[2][3]

-

Quantification: Measure S1P production via autoradiography or fluorescence scanning.[2][3] Calculate IC50 relative to DMSO control.

References

-

Patwardhan, N. N., et al. (2015).[2][3][5] "Structure-Activity Relationship Studies and In Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors." Journal of Medicinal Chemistry. Link

-

Kharel, Y., et al. (2015).[2][3] "Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels." Journal of Biological Chemistry. Link

-

Childress, E. S., et al. (2017).[2][3][9] "Transforming Sphingosine Kinase 1 Inhibitors into Dual and Sphingosine Kinase 2 Selective Inhibitors." Journal of Medicinal Chemistry. Link[2]

-

Kim, Y. M., et al. (2016).[2][3] "HL156A, a novel AMP-activated protein kinase activator, inhibits the progress of fibrosis."[2][3] Fibrogenesis & Tissue Repair.[2][3] Link

-

Waugh, T. (2014).[2][3] "Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway."[2] ACS Chemical Neuroscience.[2][3] Link[2]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. HL156A - Wikipedia [en.wikipedia.org]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. Discovery of a Small Side Cavity in Sphingosine Kinase 2 that Enhances Inhibitor Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases [frontiersin.org]

- 6. Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1, Induces Autophagic Flux, and Affects Lysosome Positioning in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure-activity relationship studies and bioactivity evaluation of 1,2,3-triazole containing analogues as a selective sphingosine kinase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Structure-Activity Relationship (SAR) of Pyrrolidine Compounds

The following technical guide details the structure-activity relationship (SAR) of pyrrolidine compounds, focusing on their application in medicinal chemistry, specifically within the context of DPP-4 inhibition and conformational control.

Executive Summary

The pyrrolidine scaffold is a "privileged structure" in drug discovery, distinguished by its

Core SAR Principles: The Pyrrolidine Pharmacophore

The biological activity of pyrrolidine derivatives is governed by three primary structural zones.

Zone 1: The Nitrogen Atom (N1)

-

Basicity Modulation: The

of the pyrrolidine nitrogen (typically ~11.3 for unsubstituted pyrrolidine) dictates solubility and salt formation. In drug design, this nitrogen is often acylated (forming amides) or arylated to reduce basicity and improve membrane permeability. -

H-Bond Acceptor: As an amide (e.g., in peptide mimetics), the carbonyl oxygen attached to N1 acts as a critical H-bond acceptor.

Zone 2: The Alpha-Carbon (C2) - Stereochemical Anchor

-

Chirality: The C2 position is the primary stereocenter, derived from the chiral pool (L-proline). SAR data consistently shows that the (S)-configuration (L-proline stereochemistry) is often essential for target recognition in biological systems (e.g., DPP-4, ACE).

-

Warhead Attachment: In covalent inhibitors, C2 is the preferred site for electrophilic "warheads" such as nitriles (

) or boronic acids. The electron-withdrawing nature of the nitrile activates the adjacent position for nucleophilic attack by active-site serines.

Zone 3: The Beta/Gamma-Carbons (C3/C4) - Conformational Locking

-

The Gauche Effect: Substitution at C3 or C4 with electronegative atoms (F, OH) induces specific ring puckers due to the gauche effect (preference for

hyperconjugation).[1]-

4-Fluoroproline: (4R)-fluorine favors the

-exo (trans) conformation, while (4S)-fluorine favors the

-

Case Study: Evolution of DPP-4 Inhibitors (Vildagliptin Class)[2][3]

The development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes illustrates the critical SAR of the 2-cyanopyrrolidine scaffold.[2]

Mechanism of Action

DPP-4 cleaves N-terminal dipeptides (X-Pro or X-Ala) from GLP-1.[3] Inhibitors like Vildagliptin mimic the substrate. The pyrrolidine ring occupies the

Quantitative SAR Data

The following table summarizes the optimization from early leads to the clinical drug Vildagliptin. The introduction of the adamantyl group improves potency and metabolic stability.

Table 1: Comparative SAR of 2-Cyanopyrrolidine DPP-4 Inhibitors

| Compound ID | Structure Description | R-Group (Amine Substituent) | IC50 (nM) | Key SAR Insight |

| NVP-DPP728 | Glycyl-2-cyanopyrrolidine | 2-Cyanopyridin-5-yl | ~12 | Initial lead; labile to hydrolysis. |

| Intermediate A | Glycyl-2-cyanopyrrolidine | tert-Butyl | >1000 | Bulky aliphatic group reduces potency; poor fit in |

| Vildagliptin | Glycyl-2-cyanopyrrolidine | 3-Hydroxy-1-adamantyl | 3.5 | Adamantyl fills |

| Saxagliptin | Methanopyrrolidine | (Fused cyclopropane) | 0.6 | C4-C5 cyclopropane "locks" conformation, boosting potency. |

Data Source: Synthesized from J. Med. Chem. and clinical data comparisons (Villhauer et al., 2003).

SAR Logic Visualization

The following diagram illustrates the functional decomposition of a typical pyrrolidine-based DPP-4 inhibitor.

Detailed Experimental Protocol

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This compound is the universal "key intermediate" for synthesizing Vildagliptin and related inhibitors.[4] The synthesis avoids racemization of the sensitive chiral center.

Objective: To synthesize the electrophilic intermediate from L-proline. Scale: 20 mmol.

Reagents:

-

Trifluoroacetic anhydride (TFAA)

-

Ammonium bicarbonate (

) -

Solvents: THF, DMF.

Step-by-Step Methodology:

-

N-Acylation (Formation of the Acid):

-

Suspend L-proline (2.30 g, 20 mmol) in dry THF (25 mL) under nitrogen.

-

Cool to 0°C. Dropwise add chloroacetyl chloride (2.4 mL, 30 mmol).

-

Reflux the mixture for 2 hours. The solution will become clear.

-

Checkpoint: TLC should show consumption of proline.

-

Concentrate in vacuo to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.

-

-

Amidation (Formation of the Primary Amide):

-

Dissolve the crude acid in DCM (30 mL).

-

Add DCC (4.5 g, 22 mmol) at 0°C. Stir for 15 min.

-

Add solid ammonium bicarbonate (

) (excess, ~5 eq). -

Stir at room temperature for 4 hours.

-

Filter off the dicyclohexylurea (DCU) precipitate. Concentrate the filtrate.

-

-

Dehydration (Formation of the Nitrile):

-

Dissolve the amide intermediate in dry THF (20 mL).

-

Add Trifluoroacetic anhydride (TFAA) (1.2 eq) at 0°C.

-

Stir for 2 hours.

-

Quench: Carefully add saturated aqueous

. -

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over

. -

Purification: Flash chromatography (Hexane/EtOAc) yields the title compound as a white solid or oil.

-

Self-Validation Criteria:

-

IR Spectroscopy: Appearance of a sharp peak at ~2240

confirms the Nitrile ( -

Chiral HPLC: Enantiomeric excess (ee) should be >99% to ensure no racemization occurred during the basic amidation step.

Synthetic Workflow Diagram

[9]

References

-

Villhauer, E. B., et al. (2003). "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties." Journal of Medicinal Chemistry.

-

Singh, S. K., Manne, N., & Pal, M. (2008). "Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors."[5][4][8][9] Beilstein Journal of Organic Chemistry.

-

O'Hagan, D., et al. (2000). "The conformational analysis of 3-fluoropyrrolidine and 3-fluoropiperidine." Chemical Communications.[10]

-

BenchChem. (2025). "Technical Guide: (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile." BenchChem Technical Library. (Representative Link)

Sources

- 1. Gauche effect - Wikipedia [en.wikipedia.org]

- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile|CAS 207557-35-5 [benchchem.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 9. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Deconvoluting the Mechanism of Action: A Strategic Guide to the Target Identification and Validation of Pyrrolidine-1-carboximidamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel small molecule from a laboratory curiosity to a therapeutic candidate is contingent upon a deep understanding of its mechanism of action. Pyrrolidine-1-carboximidamide, a compound belonging to a chemical class renowned for its diverse biological activities, represents a compelling starting point for discovery.[1][2] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[2][3] However, without a known biological target, its potential remains locked. This guide provides a comprehensive, multi-pronged strategy for the systematic identification and rigorous validation of the molecular target(s) of this compound. Moving beyond a mere listing of techniques, we delve into the causal logic behind experimental choices, presenting an integrated workflow that combines chemical proteomics, functional genomics, and biophysical methods to build an irrefutable case for target engagement and functional relevance. This document serves as a strategic blueprint for researchers navigating the critical path of target deconvolution.

Section 1: The Imperative of Target Identification

Phenotypic screening, which identifies molecules that produce a desired effect in a cell or organism, is a powerful engine for drug discovery.[4] It allows for the discovery of first-in-class mechanisms without preconceived notions of the underlying biology. This compound, if identified through such a screen, presents a classic challenge: what is the specific molecular interaction responsible for its observed bioactivity?

Identifying the direct biological target is paramount for several reasons:

-

Mechanism of Action (MoA): It clarifies how the molecule works, which is fundamental for rational drug development and regulatory approval.

-

Lead Optimization: A defined target enables structure-activity relationship (SAR) studies, guiding the chemical modification of the molecule to improve potency, selectivity, and pharmacokinetic properties.

-

Safety and Toxicology: Understanding on-target and off-target interactions is crucial for predicting potential side effects and toxicity.[5]

-

Biomarker Development: A validated target can serve as a biomarker to stratify patient populations and monitor therapeutic response in clinical trials.

This guide outlines a three-phase, self-validating process designed to move from a broad list of potential interactors to a single, validated molecular target for this compound.

Section 2: Phase 1 - Unbiased Target Discovery

The initial phase casts a wide net to generate a high-quality list of candidate targets. We employ two orthogonal, unbiased approaches—one biochemical and one genetic—to ensure comprehensive coverage and to cross-validate initial findings.

Chemical Proteomics: Affinity-Based Protein Profiling (ABPP)

Expertise & Rationale: The most direct way to identify a binding partner is to use the small molecule as "bait." Affinity-based protein profiling is a cornerstone technique that isolates proteins from a complex biological mixture based on their ability to bind to an immobilized version of the compound.[6][7][8] This method is powerful for identifying direct physical interactors.[6]

The workflow involves synthesizing a chemical probe by attaching a handle (e.g., biotin) to this compound, incubating it with cell lysate, capturing the probe-protein complexes, and identifying the bound proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][9]

Caption: Workflow for Affinity-Based Protein Profiling (ABPP).

Experimental Protocol: ABPP for this compound

-

Probe Synthesis:

-

Rational design is key. A linker must be attached to a position on this compound that is predicted not to interfere with target binding. This often requires preliminary SAR data. A common strategy is to use a polyethylene glycol (PEG) linker to connect a biotin moiety.

-

Synthesize a negative control probe where the core pharmacophore is scrambled or a key functional group is removed, which should abolish binding. This is a critical self-validating step.

-

-

Lysate Preparation:

-

Grow a cell line where this compound elicits a clear, measurable phenotype.

-

Harvest cells and lyse under native (non-denaturing) conditions using a mild detergent buffer (e.g., 0.1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

Affinity Pulldown:

-

Incubate 1-2 mg of cell lysate with the biotinylated probe (e.g., 1-5 µM final concentration) for 1-2 hours at 4°C.

-

Crucial Control: In a parallel sample, pre-incubate the lysate with a 100-fold molar excess of the free, unmodified this compound before adding the biotinylated probe. True targets will be competed off, representing the most important validation metric in this experiment.

-

Add streptavidin-coated magnetic beads and incubate for 1 hour at 4°C to capture the complexes.

-

Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specific binders.

-

-

Sample Preparation for Mass Spectrometry:

Data Presentation: Candidate Target Prioritization

Quantitative proteomics is used to compare protein abundance across the different conditions. A high-confidence "hit" is a protein that is significantly enriched in the active probe sample compared to the negative control probe and, most importantly, shows significantly reduced binding in the competition experiment.

| Protein ID | Fold Enrichment (Probe vs. Control) | Fold Reduction (Competition) | p-value | Hit Confidence |

| P12345 | 52.1 | 48.9 | < 0.001 | High |

| Q67890 | 4.5 | 1.2 | 0.21 | Low |

| P54321 | 38.7 | 35.2 | < 0.001 | High |

| R11223 | 25.3 | 2.1 | 0.15 | Low (Non-specific) |

Functional Genomics: CRISPR-Cas9 Loss-of-Function Screen

Expertise & Rationale: While ABPP finds physical binders, a CRISPR screen identifies genes that are functionally connected to the compound's activity.[13][14] If a compound inhibits a specific protein, knocking out the gene for that protein should make the cells insensitive to the compound. Conversely, knocking out a gene that confers resistance will make cells hypersensitive. This provides a powerful, orthogonal line of evidence.[15][16]

Caption: Workflow for a pooled CRISPR-Cas9 loss-of-function screen.

Experimental Protocol: CRISPR Screen

-

Cell Line Preparation: Use a cell line that stably expresses the Cas9 nuclease.

-

Library Transduction: Transduce the Cas9-expressing cells with a genome-wide pooled lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.

-

Antibiotic Selection: Select for successfully transduced cells (e.g., using puromycin).

-

Compound Treatment:

-

Split the cell population into two arms: a control group treated with vehicle (DMSO) and a treatment group treated with an IC50 concentration of this compound.

-

Maintain the cells under treatment for a sufficient duration to allow for phenotypic selection (typically 10-14 days).

-

-

Genomic DNA Analysis:

-

Harvest cells from both arms and extract genomic DNA (gDNA).

-

Use PCR to amplify the sgRNA-encoding regions from the gDNA.

-

Sequence the amplicons using Next-Generation Sequencing (NGS) to determine the relative abundance of each sgRNA in each population.

-

Data Interpretation: The analysis identifies sgRNAs that are significantly depleted in the treated population compared to the control. The genes targeted by these sgRNAs are considered "resistance genes." If this compound's primary effect is target inhibition, the target's own gene should be a top hit in a resistance screen (i.e., its knockout confers resistance to the drug).

Section 3: Phase 2 - Target Engagement Confirmation in a Cellular Context

The candidate lists from ABPP and the CRISPR screen must now be triaged and validated. The primary goal of this phase is to confirm direct, physical binding of this compound to the candidate protein(s) within intact, living cells, without requiring any modification to the compound itself.

Cellular Thermal Shift Assay (CETSA)

Expertise & Rationale: CETSA is the gold-standard for confirming target engagement in a physiological setting.[17][18] The principle is that when a small molecule binds to its target protein, it stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation and aggregation.[18] By heating intact cells treated with the compound and measuring the amount of the target protein that remains soluble, we can directly observe this stabilizing effect.[17]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 6. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Affinity proteomics to study endogenous protein complexes: Pointers, pitfalls, preferences and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chemoproteomics - Wikipedia [en.wikipedia.org]

- 11. Chemical Proteomics Service - Creative Proteomics [creative-proteomics.com]

- 12. tools.proteomecenter.org [tools.proteomecenter.org]

- 13. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]

- 16. drugtargetreview.com [drugtargetreview.com]

- 17. news-medical.net [news-medical.net]

- 18. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to Early-Stage Research on Pyrrolidine-1-carboximidamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview for the early-stage research and development of Pyrrolidine-1-carboximidamide, a novel small molecule with significant therapeutic potential. By leveraging established principles of medicinal chemistry and pharmacology, this document outlines a strategic approach to the synthesis, characterization, and biological evaluation of this compound. The structure of this guide is designed to flow from foundational chemistry to preclinical assessment, providing not just protocols, but the scientific rationale underpinning each experimental step.

Introduction: The Scientific Rationale for Investigating this compound

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its three-dimensional structure allows for diverse substitutions, enabling precise interactions with biological targets.[1] Coupled with the guanidinium group of the carboximidamide moiety, a known pharmacophore that mimics the side chain of arginine, this compound presents a compelling candidate for targeted therapeutic intervention.[3][4] The guanidinium group's ability to form strong hydrogen bonds and ionic interactions suggests a high potential for potent and selective binding to enzyme active sites.[4]

This guide will explore the hypothesis that this compound acts as an enzyme inhibitor, with a primary focus on two validated therapeutic targets: Nitric Oxide Synthase (NOS) and Dipeptidyl Peptidase-IV (DPP-IV). Guanidine derivatives are well-documented inhibitors of NOS, an enzyme implicated in various pathological conditions, including inflammation and neurodegenerative diseases.[5][6] Furthermore, pyrrolidine-containing molecules are characteristic of several DPP-IV inhibitors used in the management of type 2 diabetes.[7][8]

The following sections will provide a detailed roadmap for the synthesis, purification, and comprehensive biological evaluation of this compound.

Synthesis and Physicochemical Characterization

A robust and reproducible synthetic route is paramount for the successful investigation of any new chemical entity. The proposed synthesis of this compound is adapted from established methods for the N-alkylation of amines.[9]

Proposed Synthesis of this compound

A plausible synthetic route involves the reaction of pyrrolidine with a guanidinylating agent. A one-pot synthesis from alkyl dihalides and primary amines offers an efficient alternative.[10] For the synthesis of this compound, 1,4-dibromobutane can be reacted with guanidine in an aqueous medium under microwave irradiation.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. apec.org [apec.org]

- 3. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arginine mimetic structures in biologically active antagonists and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nω-NITRO- Nω'-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nω-Nitro-Nω’-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors [scirp.org]

- 7. Role of dipeptidyl peptidase 4 inhibitors in the new era of antidiabetic treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrrolidine synthesis [organic-chemistry.org]

The Pyrrolidine Advantage: Strategic Scaffolding in Modern Drug Discovery

The following technical guide is structured to serve as an operational blueprint for medicinal chemists and drug discovery scientists. It synthesizes foundational chemical principles with modern, high-throughput discovery workflows.

Executive Summary

The pyrrolidine ring is not merely a linker; it is a privileged pharmacophore that offers a unique combination of conformational rigidity, high fraction of saturation (

This guide details the structural rationale, validated synthetic protocols, and optimization strategies required to deploy bioactive pyrrolidine scaffolds effectively.

Part 1: Structural Significance & Pharmacophore Mapping

The Pseudorotation Parameter

The bioactivity of pyrrolidine stems from its ability to undergo pseudorotation —a dynamic conformational exchange between "envelope" (

-

Pucker Control: Substituents at C3 and C4 dictate the ring pucker. Electronegative groups (e.g., -F, -OH) prefer an axial orientation due to the gauche effect, locking the ring into specific conformations that can pre-organize the ligand for binding.

-

Vector Positioning: Unlike piperidine (chair), pyrrolidine’s 5-membered ring projects substituents at defined angles (

internal angle), allowing for precise probing of sub-pockets.

and Clinical Success

Analysis of FDA-approved drugs reveals a correlation between higher

-

Improved Solubility: Disruption of planar stacking reduces crystal lattice energy.

-

Metabolic Stability: Controlled substitution can block metabolic soft spots.

Table 1: Selected FDA-Approved Drugs Featuring the Pyrrolidine Scaffold

| Drug Name | Indication | Target | Role of Pyrrolidine |

| Lisinopril | Hypertension | ACE | Proline mimic; coordinates Zinc ion. |

| Telaprevir | Hepatitis C | NS3/4A Protease | Peptidomimetic constraint; locks bioactive conformation. |

| Ombitasvir | Hepatitis C | NS5A | Rigid core; projects aryl groups into hydrophobic pockets. |

| Procyclidine | Parkinsonism | mAChR (Antagonist) | Bulky, lipophilic core for receptor blockade. |

| Captopril | Hypertension | ACE | Minimalist scaffold; stereochemistry determines potency. |

Part 2: Synthetic Masterclass – The 1,3-Dipolar Cycloaddition

While reductive amination and nucleophilic substitution are common, the Catalytic Enantioselective 1,3-Dipolar Cycloaddition is the industry standard for generating highly substituted, chiral pyrrolidines in a single step.

Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle involving an azomethine ylide intermediate.

Figure 1: Catalytic cycle of the 1,3-dipolar cycloaddition for pyrrolidine synthesis.

Standard Operating Procedure (SOP): Ag(I)-Catalyzed Synthesis

Objective: Synthesis of an endo-selective pyrrolidine scaffold with 3 contiguous stereocenters.

Reagents:

-

Glycine imine ester (Dipole precursor)

-

Electron-deficient alkene (e.g., Maleimide or Acrylate)

-

AgOAc (Catalyst source)

-

Chiral Phosphoramidite or Ferrocenyl Ligand

-

Base:

or TEA -

Solvent: DCM or Toluene (Anhydrous)

Protocol:

-

Catalyst Formation: In a flame-dried Schlenk tube, dissolve AgOAc (5 mol%) and the Chiral Ligand (5.5 mol%) in anhydrous DCM. Stir at room temperature for 30 minutes to form the active complex.

-

Dipole Generation: Add the Glycine imine ester (1.0 equiv) and base (1.2 equiv). Stir for 10 minutes. The solution often changes color (yellow/orange), indicating ylide formation.

-

Cycloaddition: Cool the reaction mixture to -20°C (to enhance enantioselectivity). Add the dipolarophile (1.1 equiv) dropwise.

-

Monitoring: Monitor by TLC or LC-MS. Reaction typically completes in 4–12 hours.

-

Quench & Isolation: Filter through a celite pad to remove silver salts. Concentrate in vacuo.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Critical Control Points (Trustworthiness):

-

Water Content:[3] Strictly anhydrous conditions are required; water quenches the metallo-ylide.

-

Temperature: Lower temperatures favor the endo product and higher ee, but reduce rate.

-

Ligand Choice: Fesulphos ligands typically favor endo; Phosphoramidites can be tuned for exo.

Part 3: Optimization & SAR Workflow

Once the scaffold is synthesized, the focus shifts to optimizing potency and DMPK properties.

Decision Matrix for Functionalization

A strategic approach to modifying the pyrrolidine core is essential to avoid "molecular obesity" (excessive MW).

Figure 2: Strategic decision tree for pyrrolidine hit-to-lead optimization.

Case Study: Fragment-Based Discovery (FBDD)

Recent campaigns utilize pyrrolidine fragments to sample 3D space.[4]

-

Challenge: Flat aromatic fragments often yield non-specific binding.

-

Solution: A library of C3-substituted pyrrolidines was synthesized.

-

Result: The

character allowed vectors to reach distinct sub-pockets in the target protein (e.g., Bromodomain targets), improving selectivity 100-fold over planar analogs.

References

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 2021.

-

Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition. Organic Letters, 2023.

-

Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides. Accounts of Chemical Research, 2014.

-

Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 2019.

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 2023.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 4. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Comprehensive Characterization of Pyrrolidine-1-carboximidamide

Executive Summary & Strategic Context

Pyrrolidine-1-carboximidamide (CAS: 2574-96-1), often encountered as its hydrochloride or sulfate salt, represents a critical structural motif in medicinal chemistry, serving as a precursor for hypoglycemic agents and kinase inhibitors. Its analysis presents a "perfect storm" of chromatographic challenges: it is highly polar, strongly basic (pKa ~11.3–12.5), and lacks a distinct UV chromophore.